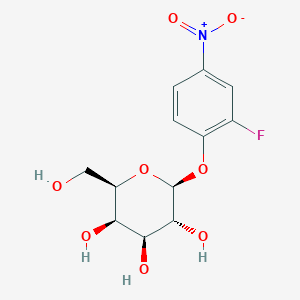

2-Fluoro-4-nitrophenyl beta-d-galactopyranoside

Overview

Description

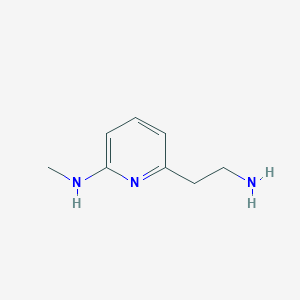

2-Fluoro-4-nitrophenyl beta-d-galactopyranoside is a valuable compound widely used in biomedical research . It acts as an advanced recompound for the detection of beta-galactosidase activity in cells and tissues .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 4-nitrophenyl β-D-galactofuranoside was synthesized with some modifications .Molecular Structure Analysis

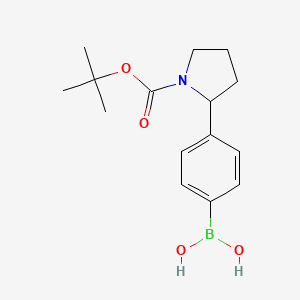

The molecular formula of 2-Fluoro-4-nitrophenyl beta-d-galactopyranoside is C12H14FNO8, and its molecular weight is 319.24 .Chemical Reactions Analysis

This compound is highly responsive to the action of beta-galactosidase . The enzyme causes very rapid liberation of the aglycone, accompanied by color formation and a 19F NMR chemical shift of 5-10 ppm, depending on pH .Physical And Chemical Properties Analysis

The compound is stable in solution and with respect to wild-type cells . It is a hydrophilic compound that can be dissolved in saline and blood samples .Scientific Research Applications

Gene Reporter Molecule in Imaging Studies

2-Fluoro-4-nitrophenol-β-D-galactopyranoside (OFPNPG) is recognized for its utility as a gene-reporter molecule in imaging studies. This compound, part of the fluoroaryl-β-D-galactopyranosides class, exhibits high responsiveness to the enzyme β-galactosidase (β-gal). In research, OFPNPG has been effectively used for 19F chemical shift imaging (CSI) to study enzyme activity and lacZ gene expression in cell lines like 9L-glioma and MCF7 breast cancer. The chemical shift response of OFPNPG upon cleavage by β-gal provides a unique tool for observing β-gal activity through CSI, demonstrating its potential for future in vivo studies (Kodibagkar et al., 2006).

Non-invasive Reporter Techniques for Gene Therapy

OFPNPG also plays a significant role in advancing gene therapy. As a prototype NMR-sensitive molecule, it reacts distinctively to β-galactosidase, an enzyme produced by the lacZ gene. This reaction involves rapid liberation of the aglycone, accompanied by a noticeable 19F NMR chemical shift, which is pH-sensitive. This property has been leveraged to develop non-invasive reporter techniques that can assess gene expression in vivo, providing a novel approach to study gene activity in real-time and enhancing the efficacy of gene therapy approaches (Cui et al., 2004).

19F-NMR Detection of Gene Expression

Further emphasizing its role in gene expression analysis, OFPNPG has been used in 19F-NMR studies to detect the lacZ gene expression by assessing β-galactosidase activity. This method allows for differentiation between wild-type and lacZ-expressing tumor xenografts in mice. The ability to track gene expression in vivo through 19F-NMR signals makes OFPNPG a valuable tool in understanding and monitoring the effects of gene therapy in cancer treatment (Liu et al., 2007).

Limitations in PET Tracer Development

Despite its benefits in gene reporter and imaging studies, OFPNPG has faced limitations in other areas. For instance, its derivatives evaluated as potential PET tracers for visualizing LacZ gene expression did not demonstrate sufficient suitability as reporter probes in in vivo studies. This highlights the need for further structural modifications to enhance its effectiveness in certain applications, such as PET imaging (Celen et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERPEJOJDMZKPM-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-nitrophenyl beta-d-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)

![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)

![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)